2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these heterocyclic rings. For instance, the synthesis might start with the preparation of 4-methoxyphenyl thiazole through a cyclization reaction involving a thioamide and an α-haloketone. Subsequently, the thiadiazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a dithiocarbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1,3-thiazole
- 5-(2-methylpropyl)-1,3,4-thiadiazole
- 2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Uniqueness
What sets 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide apart from similar compounds is its unique combination of the thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N4O2S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)8-16-21-22-18(26-16)20-15(23)9-13-10-25-17(19-13)12-4-6-14(24-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,23) |
InChI Key |
DQGWWKLPMHJKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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